![molecular formula C12H12BrClN4O4S B2538510 ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 2094899-57-5](/img/structure/B2538510.png)
ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of pyridinesulfonamides, which have diverse applications in novel drug design. It is synthesized by introducing specific functional groups onto the pyridine ring, resulting in its unique properties and potential biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the bromo and chloro substituents onto the pyridine ring, followed by sulfonation and subsequent esterification with ethyl carboxylate. Detailed synthetic pathways and reaction conditions are available in the literature .
Molecular Structure Analysis
The molecular structure of ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate has been investigated using X-ray crystallography. Single crystals of both R- and S-isomers were obtained for analysis. The absolute configurations (ACs) were confirmed through electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations. The crystal structures and calculated geometries were found to be similar, allowing for a comparison of the reliability of ACs obtained by ECD analyses and theoretical simulations .
Chemical Reactions Analysis
The compound’s reactivity and chemical behavior have been explored. It exhibits inhibitory activity against PI3Kα kinase, with IC50 values of 1.08 μM (for compound 10a) and 2.69 μM (for compound 10b). Molecular docking studies have provided insights into the binding modes of the R- and S-isomers .
Physical And Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 3-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN4O4S/c1-3-22-12(19)8-6-18(2)16-11(8)17-23(20,21)9-4-7(13)5-15-10(9)14/h4-6H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSJSZQSNSVTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1NS(=O)(=O)C2=C(N=CC(=C2)Br)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(5-bromo-2-chloropyridine-3-sulfonamido)-1-methyl-1H-pyrazole-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.